molecular formula C19H27ClN2O2S B1402642 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride CAS No. 1361115-42-5

3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride

Cat. No.: B1402642
CAS No.: 1361115-42-5
M. Wt: 382.9 g/mol
InChI Key: DUDQZCVYFIQZKE-UHFFFAOYSA-N
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Description

3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride (CAS 1361115-42-5) is a chemical compound offered for research and development purposes . This product is strictly for laboratory use and is classified as "For Research Use Only"; it is not intended for diagnostic, therapeutic, or personal use. This compound belongs to the benzo[b]thiophene-2-carboxamide class of molecules, which have been identified in scientific research as a novel structural scaffold for the development of new bioactive molecules . Specifically, research into related benzo[b]thiophene-2-carboxamide analogs has demonstrated their potential as novel mu-opioid receptor (MOR) agonists . These analogs have been investigated for their potent analgesic (pain-relieving) effects in preclinical models, with some showing efficacy comparable to morphine but with an improved side-effect profile, including reduced gastrointestinal transit inhibition (constipation) and less antinociceptive tolerance . The mechanism of action for these analogs involves activating the MOR through both cyclic adenosine monophosphate (cAMP) and β-arrestin-2-mediated signaling pathways . As a specialized building block, this compound is of significant interest to researchers in the fields of medicinal chemistry and pharmacology for the design and synthesis of new therapeutic agents. Researchers can utilize this chemical in structure-activity relationship (SAR) studies, as a precursor in synthetic routes, or for probing biochemical signaling pathways. Handle with appropriate safety precautions.

Properties

IUPAC Name

3-[4-(aminomethyl)cyclohexyl]-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S.ClH/c1-23-11-10-21-19(22)18-17(14-8-6-13(12-20)7-9-14)15-4-2-3-5-16(15)24-18;/h2-5,13-14H,6-12,20H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDQZCVYFIQZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C2=CC=CC=C2S1)C3CCC(CC3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride is a synthetic compound with a complex structure that suggests potential for various biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H27ClN2O2SC_{19}H_{27}ClN_{2}O_{2}S and a molecular weight of approximately 368.9 g/mol. Its structure features a benzo[b]thiophene core , which is known for its diverse biological activities, combined with an aminomethyl cyclohexyl group and a methoxyethyl amide moiety. These structural elements may enhance its pharmacological profile, particularly in medicinal chemistry applications .

Structural Features

FeatureDescription
Molecular FormulaC19H27ClN2O2SC_{19}H_{27}ClN_{2}O_{2}S
Molecular Weight368.9 g/mol
Core StructureBenzo[b]thiophene
Functional GroupsAminomethyl, Methoxyethyl, Amide

Antimicrobial Properties

Compounds containing benzo[b]thiophene structures have shown notable antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various pathogens, including resistant strains of Staphylococcus aureus . For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) against these bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Additionally, compounds with thiophene rings are known to exhibit anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways. This suggests that this compound could be beneficial in managing inflammatory diseases .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiophene derivatives against drug-resistant S. aureus strains. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values as low as 4 µg/mL. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of related compounds were assessed using human alveolar epithelial cells (A549). The results showed that certain derivatives did not exhibit cytotoxicity at concentrations significantly higher than their MICs, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride

  • Molecular Formula : C₂₀H₃₀ClN₃OS
  • Molecular Weight : 396.00 g/mol
  • Key Differences: The 2-methoxyethyl group in the target compound is replaced with a 2-dimethylaminoethyl group.

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Molecular Formula: C₂₁H₂₅NO₅S
  • Key Differences: This compound has a tetrahydrobenzo[b]thiophene core with an ester group (ethoxycarbonyl) at the 3-position and a hydroxyphenyl-substituted amino group at the 2-position. Unlike the target compound, it lacks the cyclohexylaminomethyl group, which may reduce its interaction with hydrophobic binding pockets in biological targets .

4-Acetyl-2-(4-methoxybenzoyl)thiophene (4e)

  • Molecular Formula : C₁₄H₁₂O₃S
  • Key Differences: A simpler thiophene derivative with acetyl and 4-methoxybenzoyl substituents.

Physicochemical Properties

Compound Name Molecular Weight LogP* Solubility (Water) Key Substituents
Target Compound 382.96 ~2.5 Moderate 2-Methoxyethylamide, 4-aminomethylcyclohexyl
2-Dimethylaminoethyl analogue 396.00 ~1.8 High 2-Dimethylaminoethylamide
Ethyl 2-((2-ethoxy...) (6o) 387.49 ~3.0 Low Ethoxycarbonyl, hydroxyphenyl
4-Acetyl-2-(4-methoxybenzoyl)thiophene (4e) 268.31 ~2.2 Moderate Acetyl, 4-methoxybenzoyl

*LogP values estimated based on substituent contributions.

Preparation Methods

Stepwise Preparation Outline

Step Description Key Reagents/Conditions Notes
1 Preparation of benzo[b]thiophene-2-carboxylic acid derivative Starting from substituted benzo[b]thiophene precursors; oxidation and esterification Protecting groups may be used to control regioselectivity
2 Introduction of 4-aminomethyl-cyclohexyl substituent at 3-position Nucleophilic substitution or coupling with cyclohexyl amine derivatives May involve lithiation or metal-catalyzed coupling
3 Conversion of carboxylic acid to 2-methoxy-ethyl amide Activation of acid (e.g., acid chloride or CDI) followed by amide coupling with 2-methoxyethylamine Use of coupling agents and controlled temperature
4 Formation of hydrochloride salt Treatment with HCl in suitable solvent Enhances solubility and stability

Detailed Preparation Methods

Synthesis of the Benzo[b]thiophene Core with Substituents

  • The benzo[b]thiophene-2-carboxylic acid core is synthesized typically by starting with substituted benzo[b]thiophene esters or acid chlorides.
  • Oxidation steps using reagents like trifluoroacetic acid and hydrogen peroxide convert esters to the corresponding ketones or acids.
  • Protection of the carboxyl group as esters (e.g., isopropyl ester) is common to facilitate selective reactions on the aromatic ring.

Introduction of the 4-Aminomethyl-Cyclohexyl Group

  • The 3-position substitution can be achieved by nucleophilic substitution or metalation techniques:
    • Treatment of the benzo[b]thiophene intermediate with organolithium reagents (e.g., n-butyllithium) followed by reaction with cyclohexyl-methanol or cyclohexyl-amine derivatives.
    • Alternatively, metal-catalyzed coupling reactions such as Suzuki or Heck coupling can be employed to attach the cyclohexyl moiety.
  • The amine group on the cyclohexyl ring may be protected during early steps and deprotected later to yield the free aminomethyl substituent.

Amide Bond Formation with 2-Methoxyethylamine

  • The carboxylic acid or its activated derivative (acid chloride or carbonyl diimidazole-activated intermediate) is reacted with 2-methoxyethylamine to form the amide bond.
  • Typical reagents and conditions:
    • Activation with oxalyl chloride or carbonyl diimidazole in non-protic solvents like dichloromethane or tetrahydrofuran.
    • Use of bases such as triethylamine or pyridine to scavenge HCl.
    • Temperature control (often 0°C to room temperature) to optimize yield and selectivity.
  • The reaction proceeds to yield the 2-methoxy-ethyl amide intermediate.

Conversion to Hydrochloride Salt

  • The free amide is treated with hydrochloric acid (often in an organic solvent or aqueous medium) to form the hydrochloride salt.
  • This step enhances the compound’s solubility and stability for further applications.

Representative Synthetic Scheme (Simplified)

Intermediate Reagents/Conditions Product
Benzo[b]thiophene-2-carboxylic acid ester Oxidation (TFA, H2O2), protection Protected benzo[b]thiophene acid derivative
Protected acid + organolithium + cyclohexyl-methanol Lithiation, nucleophilic substitution 3-(4-Hydroxymethyl-cyclohexyl)-benzo[b]thiophene derivative
Hydroxymethyl to aminomethyl conversion Amination or substitution 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene derivative
Acid activation + 2-methoxyethylamine CDI or acid chloride, amide coupling 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide
Free base + HCl Salt formation Hydrochloride salt of target compound

Experimental Data and Reaction Optimization

Table 1: Key Reaction Conditions and Yields

Step Reaction Type Reagents Solvent Temp (°C) Yield (%) Notes
Esterification Protection of acid Isopropanol, acid catalyst Methanol/THF Reflux 85-90 Protects acid during lithiation
Lithiation & Substitution Nucleophilic substitution n-Butyllithium, cyclohexyl-methanol THF -78 to 0 70-80 Controlled addition critical
Amination Conversion to amine Ammonia or amine source Solvent varies RT to reflux 75-85 Protecting groups removed here
Amide coupling CDI or oxalyl chloride activation CDI or oxalyl chloride, 2-methoxyethylamine DCM or THF 0 to RT 80-90 Base added to neutralize acid
Salt formation HCl treatment HCl gas or solution Ether or ethanol RT Quantitative Salt isolated by precipitation

Analytical and Characterization Notes

  • Purity and identity confirmed by NMR, IR, and mass spectrometry.
  • Melting point data typically recorded for hydrochloride salt to assess purity.
  • The hydrochloride salt form shows improved solubility in aqueous media, facilitating biological testing.

Summary of Preparation Methodologies

The preparation of 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride is a multi-step process that involves:

  • Synthesis and protection of the benzo[b]thiophene carboxylic acid core.
  • Introduction of the cyclohexyl amine substituent via lithiation or metal-catalyzed coupling.
  • Formation of the amide bond with 2-methoxyethylamine using activated acid intermediates.
  • Final conversion to the hydrochloride salt for enhanced pharmaceutical properties.

The synthetic route leverages well-established organic chemistry techniques such as esterification, lithiation, nucleophilic substitution, amide coupling, and salt formation. Reaction conditions are optimized for yield, selectivity, and functional group compatibility.

Q & A

Basic: What are the foundational steps for synthesizing this compound, and how are intermediates characterized?

Answer:
Synthesis typically involves coupling a cyclohexylamine derivative with a benzo[b]thiophene scaffold. Key steps include:

  • Acylation : Reacting intermediates (e.g., 4-aminomethyl-cyclohexane) with activated carboxylic acid derivatives (e.g., benzo[b]thiophene-2-carbonyl chloride) under anhydrous conditions.
  • Amide Formation : Introducing the (2-methoxy-ethyl)-amide group via nucleophilic substitution or coupling reagents like HATU/DIPEA in dry dichloromethane (CH₂Cl₂) .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the final hydrochloride salt .

Characterization employs:

  • IR Spectroscopy : Confirming C=O (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
  • NMR : ¹H/¹³C spectra to verify cyclohexyl proton environments (δ 1.2–2.5 ppm) and aromatic thiophene signals (δ 6.8–7.6 ppm) .

Basic: Which spectroscopic and crystallographic methods validate the compound’s structural integrity?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D conformation, bond angles, and hydrogen-bonding networks (e.g., cyclohexyl chair conformation) .
  • DFT Calculations : Predict vibrational frequencies and electronic properties, cross-referenced with experimental IR/NMR data to identify discrepancies .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Advanced: How can researchers optimize synthesis yields when scaling up reactions?

Answer:
Critical parameters include:

VariableOptimization StrategyExample from Evidence
Solvent Use polar aprotic solvents (e.g., CH₂Cl₂ or DMF) to enhance reactivity .CH₂Cl₂ for acylation .
Catalyst Employ coupling agents (e.g., EDC/HOBt) to improve amide bond formation efficiency.HATU/DIPEA in .
Temperature Reflux (40–60°C) accelerates reaction kinetics without degrading heat-sensitive groups .Reflux at 40°C for 12 hours .
Workup Gradient HPLC minimizes byproduct contamination.Methanol-water gradients (67% yield) .

Advanced: How to resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Answer:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange broadening (e.g., cyclohexyl ring flipping) .
  • Crystallography : SCXRD resolves ambiguous NOE correlations or diastereotopic proton assignments .
  • Computational Validation : DFT simulations (B3LYP/6-31G*) predict chemical shifts, aiding misinterpretation corrections .

Advanced: What methodologies assess the compound’s environmental fate and ecotoxicological impact?

Answer:

  • Partitioning Studies : Measure logPP (octanol-water) to predict bioaccumulation potential .
  • Degradation Pathways : Use HPLC-MS/MS to track abiotic hydrolysis (pH 7–9) or photolysis products .
  • Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays to determine EC₅₀ values .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

  • Solubility : Hydrochloride salt enhances aqueous solubility (>10 mg/mL in PBS), while the free base is soluble in DMSO or ethanol .
  • Stability : Store at -20°C in desiccated conditions; monitor decomposition via HPLC (e.g., hydrolysis of amide bonds at pH > 9) .

Advanced: How to design assays for evaluating biological activity (e.g., enzyme inhibition)?

Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzo[b]thiophene derivatives in ) .
  • Assay Conditions :
    • IC₅₀ Determination : Dose-response curves with ATP-competitive binding assays (Luminescence Kinase Glo®) .
    • Mechanistic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (konk_{on}/koffk_{off}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride
Reactant of Route 2
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride

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